2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with two methyl groups at positions 2 and 4, and a morpholin-4-ylpropyl substituent at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzenesulfonyl chloride and 3-morpholin-4-ylpropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The 2,4-dimethylbenzenesulfonyl chloride is added to a solution of 3-morpholin-4-ylpropylamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated sulfonamide groups.
Substitution: Substituted sulfonamides with different nucleophiles attached to the nitrogen.
Scientific Research Applications
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The morpholin-4-ylpropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylbenzenesulfonamide: Lacks the morpholin-4-ylpropyl group, resulting in different solubility and bioactivity profiles.
N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Lacks the methyl groups at positions 2 and 4, affecting its steric and electronic properties.
4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Has only one methyl group, leading to different chemical reactivity and biological activity.
Uniqueness
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is unique due to the presence of both the 2,4-dimethyl substitution on the benzene ring and the morpholin-4-ylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-13-4-5-15(14(2)12-13)21(18,19)16-6-3-7-17-8-10-20-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYCQDDHOAQOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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